REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6]Cl)([O-:3])=[O:2].[SH:12][CH2:13][C:14]([O:16][CH3:17])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][S:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])([O-:3])=[O:2] |f:2.3.4|
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Name
|
|
Quantity
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17.2 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(CCl)C=CC=C1
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
SCC(=O)OC
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
CUSTOM
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Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(CSCC(=O)OC)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |